Methyl 6-aminocyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 6-aminocyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C8H13NO2. It is a derivative of cyclohexene, featuring an amino group at the 6th position and a methyl ester group at the 1st position. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminocyclohex-3-ene-1-carboxylate typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the amino and ester functional groups.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6-aminocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Methyl 6-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and ester groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminocyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Ethyl 6-aminocyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
6-Aminocyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.
Uniqueness
Methyl 6-aminocyclohex-3-ene-1-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the cyclohexene ring.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 6-aminocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-3,6-7H,4-5,9H2,1H3 |
InChI Key |
PIPIDLZHXZUHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CCC1N |
Origin of Product |
United States |
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